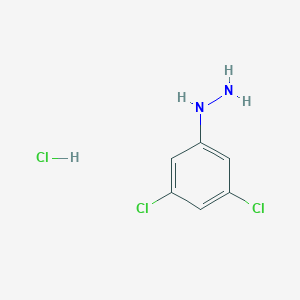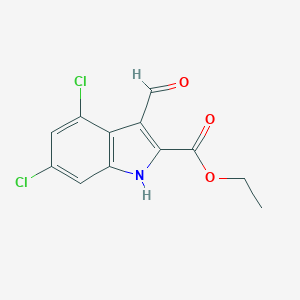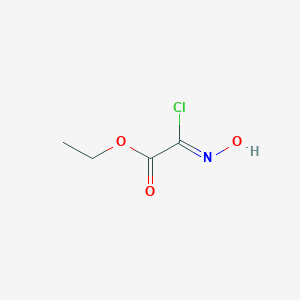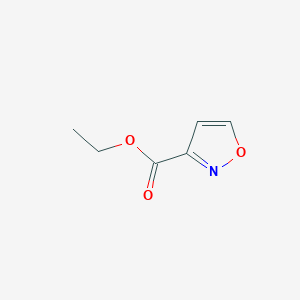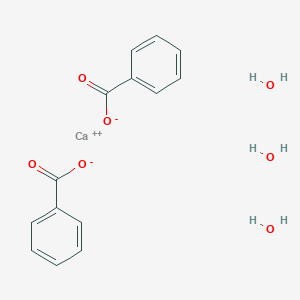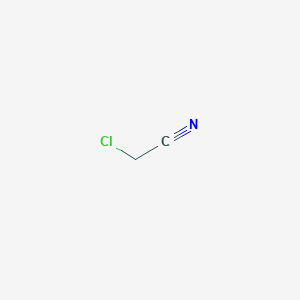
Imidacloprid Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidacloprid Impurity 1 is a potential impurity in commercial preparations of the neonicotinoid insecticide imidacloprid . It is a metabolite of Imidacloprid , which is a neonicotinoid, acting as an insect neurotoxin .
Molecular Structure Analysis
The molecular formula of Imidacloprid Impurity 1 is C15 H14 Cl2 N6 O2 . The molecular weight is 381.22 .Physical And Chemical Properties Analysis
Imidacloprid Impurity 1 is a neat product . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Agriculture
Imidacloprid is a systemic chloronitroguanidine compound that is widely used in agriculture to combat pests with piercing–sucking mouthparts on crops . It is particularly effective against termites, thrips, aphids, and other sucking pests that destroy major crops like cotton, rice, and maize .
Environmental Impact
Imidacloprid’s indiscriminate application can severely affect non-target organisms and the environment . Studies have highlighted imidacloprid residue persistence in the environment for up to 3000 days . This long-term environmental repercussion necessitates effective intervention.
Microbial Intervention
Microbial intervention has garnered much attention as an eco-friendly and economically workable option for mitigating the environmental impact of imidacloprid . Bacteria-mediated degradation, particularly by Bacillus spp., has been established as a viable approach .
Genetic Interplay
A comparative metagenomic investigation reveals dominant neonicotinoid degradation genes in agriculture compared to forest soils with distinctive microbial communities . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in imidacloprid degradation .
Nanomaterials in Detection
Nanomaterials have driven the development of highly sensitive sensing platforms for imidacloprid detection . They play important roles in the construction of high-performance sensors, mainly through sample pretreatment and purification, recognition molecules immobilization, signal amplification, and providing catalytic active sites .
Veterinary Medicine
Imidacloprid can effectively cure many cases of cardiopulmonary parasite infection in European feral cats . This highlights its potential application in veterinary medicine.
Safety and Hazards
Mécanisme D'action
Target of Action
Imidacloprid Impurity 1, like Imidacloprid, is a neonicotinoid . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary target of Imidacloprid is the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. When Imidacloprid binds to these receptors, it leads to the overstimulation of the nervous system, which can be lethal to insects .
Mode of Action
Imidacloprid acts as an agonist to the nAChR . It binds to the receptor and mimics the action of acetylcholine, a neurotransmitter, causing the neuron to fire repeatedly. This overstimulation of the nervous system leads to symptoms of neurotoxicity and eventually death in insects .
Biochemical Pathways
The biochemical pathways affected by Imidacloprid involve the nervous system of insects. The overstimulation of the nAChR disrupts normal nerve signaling and impairs the insect’s ability to perform essential functions . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in Imidacloprid degradation .
Pharmacokinetics
The parent compound, imidacloprid, is known to have good systemic properties, meaning it can be absorbed and transported within the plant to protect against pests .
Result of Action
The result of Imidacloprid’s action is the disruption of the insect’s nervous system, leading to symptoms of neurotoxicity and eventually death . Given that Imidacloprid Impurity 1 is a potential impurity in commercial preparations of Imidacloprid , it may contribute to the overall neurotoxic effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid Impurity 1. For example, soil type can affect the persistence and bioavailability of Imidacloprid . In sandy soils, Imidacloprid was found to be more toxic due to lower retention and increased bioavailability Similarly, these factors may also apply to Imidacloprid Impurity 1
Propriétés
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidacloprid Impurity 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
